molecular formula C14H10N2S B2526609 4-(Naphthalen-2-yl)pyrimidine-2-thiol CAS No. 832740-99-5

4-(Naphthalen-2-yl)pyrimidine-2-thiol

Cat. No.: B2526609
CAS No.: 832740-99-5
M. Wt: 238.31
InChI Key: LGLGIYOFLYYPPA-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a naphthalene moiety at the 4-position and a thiol group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

4-(Naphthalen-2-yl)pyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Preparation Methods

The synthesis of 4-(Naphthalen-2-yl)pyrimidine-2-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a 2-halo derivative reacts with sulfur-containing reagents under specific conditions . Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Naphthalen-2-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(Naphthalen-2-yl)pyrimidine-2-thiol can be compared with other thioxopyrimidine derivatives. Similar compounds include:

Properties

IUPAC Name

6-naphthalen-2-yl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-15-8-7-13(16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLGIYOFLYYPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC(=S)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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